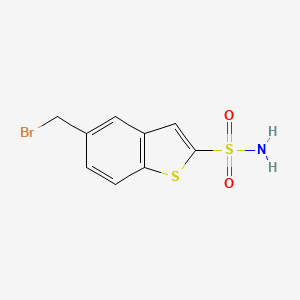
5-(bromomethyl)-1-benzothiophene-2-sulfonamide
Descripción general
Descripción
5-(bromomethyl)-1-benzothiophene-2-sulfonamide: is a chemical compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of both bromomethyl and sulfamoyl groups in the molecule makes it a versatile compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(bromomethyl)-1-benzothiophene-2-sulfonamide typically involves the bromination of 2-sulfamoylbenzo[b]thiophene. This can be achieved through a series of steps:
Sulfamoylation: The sulfamoyl group can be introduced using sulfamoyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromomethyl group in 5-(bromomethyl)-1-benzothiophene-2-sulfonamide can undergo nucleophilic substitution reactions. Common reagents include sodium azide, which can replace the bromine atom with an azide group.
Oxidation Reactions: The sulfamoyl group can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide.
Reduction Reactions: The compound can undergo reduction reactions to form various reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Major Products Formed:
Azide Derivatives: Formed from nucleophilic substitution reactions.
Sulfonyl Derivatives: Formed from oxidation reactions.
Reduced Derivatives: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
Chemistry: 5-(bromomethyl)-1-benzothiophene-2-sulfonamide is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the development of new pharmaceuticals and agrochemicals due to its reactivity and functional groups.
Biology and Medicine: In biological research, this compound is used to study the effects of benzo[b]thiophene derivatives on various biological pathways
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the manufacture of dyes, pigments, and other functional materials.
Mecanismo De Acción
The mechanism of action of 5-(bromomethyl)-1-benzothiophene-2-sulfonamide involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or receptors. The sulfamoyl group can enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can modulate various biological pathways, leading to the compound’s therapeutic effects.
Comparación Con Compuestos Similares
5-Bromobenzo[b]thiophene: Lacks the sulfamoyl group, making it less versatile in chemical reactions.
2-Sulfamoylbenzo[b]thiophene: Lacks the bromomethyl group, limiting its reactivity in nucleophilic substitution reactions.
5-Bromomethyl-2-methylbenzo[b]thiophene: Contains a methyl group instead of a sulfamoyl group, affecting its solubility and biological activity.
Uniqueness: 5-(bromomethyl)-1-benzothiophene-2-sulfonamide is unique due to the presence of both bromomethyl and sulfamoyl groups This combination of functional groups enhances its reactivity and makes it a valuable intermediate in the synthesis of various compounds
Propiedades
Fórmula molecular |
C9H8BrNO2S2 |
|---|---|
Peso molecular |
306.2 g/mol |
Nombre IUPAC |
5-(bromomethyl)-1-benzothiophene-2-sulfonamide |
InChI |
InChI=1S/C9H8BrNO2S2/c10-5-6-1-2-8-7(3-6)4-9(14-8)15(11,12)13/h1-4H,5H2,(H2,11,12,13) |
Clave InChI |
JOKNIUYQJUUYLU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1CBr)C=C(S2)S(=O)(=O)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1H-Imidazole-5-methanol, 2-butyl-1-[(2-chlorophenyl)methyl]-](/img/structure/B8590348.png)
![methyl 4-(2-fluoro-4-nitrophenoxy)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B8590349.png)
![N-[2-(Diphenylphosphanyl)ethyl]-N-methylacetamide](/img/structure/B8590363.png)

![3-Bromo-5-(piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B8590373.png)

![3-(2-Chloroethanesulfonyl)-N-[2-(ethenylsulfanyl)ethyl]propanamide](/img/structure/B8590385.png)




![2-[(Cyclopropylmethyl)amino]nicotinic acid](/img/structure/B8590418.png)
![2-Propenamide, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B8590426.png)

